2-(1-Methylpiperidin-4-yloxy)benzoic acid hcl
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Overview
Description
Preparation Methods
The synthesis of 2-(1-Methylpiperidin-4-yloxy)benzoic acid hydrochloride typically involves the following steps:
Preparation of the Intermediate: The synthesis begins with the preparation of the intermediate compound, which involves the reaction of methyl benzoate with sodium hydroxide and ethanol under reflux conditions.
Formation of the Final Product: The intermediate is then reacted with 1-methylpiperidine in the presence of a suitable catalyst to form 2-(1-Methylpiperidin-4-yloxy)benzoic acid.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
2-(1-Methylpiperidin-4-yloxy)benzoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions in the presence of strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: It can participate in substitution reactions, particularly nucleophilic substitution, where the piperidine ring can be modified.
Common reagents used in these reactions include hydrochloric acid, sodium hydroxide, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(1-Methylpiperidin-4-yloxy)benzoic acid hydrochloride has a wide range of applications in scientific research:
Biology: This compound is used in biochemical studies to investigate enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of 2-(1-Methylpiperidin-4-yloxy)benzoic acid hydrochloride involves its interaction with specific molecular targets. It can bind to receptors or enzymes, altering their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
2-(1-Methylpiperidin-4-yloxy)benzoic acid hydrochloride can be compared with other similar compounds, such as:
2-(Piperidin-4-yloxy)benzoic acid: Lacks the methyl group on the piperidine ring, which may affect its reactivity and binding properties.
Benzoic acid derivatives: Other derivatives of benzoic acid with different substituents on the aromatic ring or the piperidine ring can have varying chemical and biological properties.
The uniqueness of 2-(1-Methylpiperidin-4-yloxy)benzoic acid hydrochloride lies in its specific structure, which imparts distinct chemical and biological characteristics.
Properties
IUPAC Name |
2-(1-methylpiperidin-4-yl)oxybenzoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3.ClH/c1-14-8-6-10(7-9-14)17-12-5-3-2-4-11(12)13(15)16;/h2-5,10H,6-9H2,1H3,(H,15,16);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWWNIAAADXPKIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)OC2=CC=CC=C2C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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